molecular formula C6H5BrN2O4S B2455850 2-Bromo-6-nitrobenzenesulfonamide CAS No. 1261553-89-2

2-Bromo-6-nitrobenzenesulfonamide

Cat. No.: B2455850
CAS No.: 1261553-89-2
M. Wt: 281.08
InChI Key: RCHJYAUUOJYAQV-UHFFFAOYSA-N
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Description

2-Bromo-6-nitrobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a bromine atom at the second position, a nitro group at the sixth position, and a sulfonamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-nitrobenzenesulfonamide typically involves the nitration of 2-bromobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{2-Bromobenzenesulfonamide} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like palladium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like sodium borohydride (NaBH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: 2-Amino-6-nitrobenzenesulfonamide.

    Oxidation: 2-Bromo-6-nitrobenzenesulfonic acid.

Scientific Research Applications

2-Bromo-6-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes like carbonic anhydrase by binding to the active site and blocking its activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

    2-Nitrobenzenesulfonamide: Lacks the bromine atom but shares similar chemical properties.

    4-Bromo-2-nitrobenzenesulfonamide: Has the bromine atom at a different position, leading to different reactivity.

    2-Bromo-4-nitrobenzenesulfonamide: Similar structure but with the nitro group at a different position.

Uniqueness: 2-Bromo-6-nitrobenzenesulfonamide is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and potential applications. The presence of both electron-withdrawing groups (bromine and nitro) on the benzene ring makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

2-bromo-6-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H,(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHJYAUUOJYAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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